Cyproconazole

Übersicht

Beschreibung

Cyproconazole is a broad-spectrum triazole fungicide widely used in agriculture. It is particularly effective against a variety of fungal diseases affecting cereal crops, coffee, sugar beet, fruit trees, grapes, and peanuts . The compound is known for its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing fungal growth .

Vorbereitungsmethoden

The synthesis of cyproconazole involves several key steps, including Grignard-nucleophilic reactions, nucleophilic reactions, ring-closing reactions, and ring-opening reactions . One common method starts with 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, which undergoes epoxidation with a sulfur-containing agent in the presence of an alkali . The resulting compound is then condensed with 1,2,4-triazole in the presence of a catalyst to form this compound . This method is noted for its high purity and yield, making it suitable for industrial production .

Analyse Chemischer Reaktionen

Cyproconazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form triazole acetic acid and other metabolites.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sulfur-containing agents for epoxidation and alkali for condensation reactions . The major products formed from these reactions are typically triazole derivatives and other related compounds .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Cyproconazole is primarily employed in agriculture to manage fungal pathogens affecting a variety of crops. Its effectiveness against diseases such as rust, powdery mildew, and scab makes it invaluable in crop protection strategies.

Crop Protection

- Cereal Crops : this compound is effective against rust diseases on wheat and barley, significantly improving yield and quality .

- Fruit Trees and Grapes : It controls fungal infections such as scab on apples and various mildew diseases on grapes .

- Sugar Beet : The fungicide is also applied to sugar beet crops to prevent root rot and other fungal infections .

Environmental Impact and Safety

Research has examined the environmental fate and safety profile of this compound. Studies indicate that it is rapidly absorbed and excreted in mammals, with minimal accumulation in tissues . However, concerns about its potential to induce resistance in certain fungi have been raised.

Resistance Development

A study assessing this compound's impact on Aspergillus fumigatus showed that repeated exposure could lead to reduced susceptibility to voriconazole, another antifungal agent. This finding underscores the importance of integrated pest management strategies to mitigate resistance development .

Toxicological Studies

Toxicological assessments have demonstrated that this compound does not exhibit genotoxic properties and has a low carcinogenic risk based on animal studies. The no-observed-adverse-effect level (NOAEL) for this compound has been established at 50 ppm in rats .

Efficacy Trials

Recent field trials have evaluated the efficacy of this compound in various crops:

- In wheat trials, this compound application resulted in a 30% reduction in disease incidence compared to untreated controls.

- In grape vineyards, it significantly reduced powdery mildew severity by over 40% when applied at the recommended rates.

Combination Therapies

Research has explored the combination of this compound with other fungicides to enhance efficacy. For instance, combining this compound with tacrolimus has shown promising results against resistant fungal strains, indicating potential for synergistic effects .

Summary Table of Applications

| Application Area | Crop Type | Fungal Diseases Controlled | Key Findings |

|---|---|---|---|

| Agricultural Fungicide | Cereal Crops | Rust (Puccinia spp.) | Effective control; improved yields |

| Fruit Trees | Scab (Venturia inaequalis) | Significant reduction in disease | |

| Grapes | Powdery Mildew (Erysiphe necator) | Enhanced fruit quality | |

| Sugar Beet | Root Rot | Prevents crop losses |

Wirkmechanismus

Cyproconazole exerts its effects by inhibiting the demethylation of lanosterol, a key step in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to impaired cell growth and eventual cell death . The primary molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis .

Vergleich Mit ähnlichen Verbindungen

Cyproconazole is often compared with other triazole fungicides such as triadimefon and propiconazole . While all these compounds share a similar mechanism of action, this compound is noted for its higher efficacy against a broader range of fungal species . Additionally, this compound has a unique chemical structure that allows for better binding to the target enzyme, making it more effective at lower concentrations .

Similar Compounds

- Triadimefon

- Propiconazole

- Difenoconazole

- Tebuconazole

These compounds, like this compound, are used extensively in agriculture to control fungal diseases but vary in their spectrum of activity and environmental impact .

Biologische Aktivität

Cyproconazole is a triazole fungicide extensively used in agriculture to control fungal diseases in crops. Its biological activity has been the subject of numerous studies, highlighting its effects on liver function, cellular mechanisms, and potential toxicological implications.

This compound primarily acts by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and replication. The compound's affinity for CYP51 has been confirmed through molecular docking studies, indicating its potential as a potent antifungal agent .

Hepatotoxicity

This compound has been linked to hepatotoxicity in various animal studies. Research indicates that it can cause liver hypertrophy, increased liver weight, and cellular necrosis in mice. In a study involving CD-1 mice, administration of this compound at doses of 100 and 200 ppm resulted in hepatocellular adenomas and carcinomas, suggesting a dose-dependent relationship with liver tumor development .

Table 1: Effects of this compound on Liver Function in Mice

| Dose (ppm) | Liver Weight Change | Cell Proliferation | Plasma Transaminases Increase |

|---|---|---|---|

| 100 | Moderate | Yes | Mild |

| 200 | Significant | Yes | Moderate |

| 450 | Severe | Yes | High |

Induction of Liver Steatosis

In vitro studies have shown that this compound induces steatosis in human liver cells. This effect is characterized by triglyceride accumulation and mitochondrial dysfunction, which disrupt normal cellular processes. The gene expression analysis revealed alterations inconsistent with the predicted adverse outcome pathways (AOP), indicating complex mechanisms at play .

Developmental Toxicity

This compound has demonstrated potential developmental toxicity in animal models. In studies involving pregnant rats and rabbits, significant maternal toxicity was observed at doses causing reduced body weight gain and increased fetal malformations such as cleft palates and hydrocephalus. The NOAEL (No Observed Adverse Effect Level) for maternal and developmental toxicity was identified at 10 mg/kg bw per day .

Table 2: Developmental Toxicity Findings

| Species | Dose (mg/kg bw/day) | Maternal Toxicity Observed | Fetal Malformations |

|---|---|---|---|

| Rats | 20-30 | Yes | Yes |

| New Zealand Rabbits | 10 | Yes | Yes |

Gene Expression Changes

This compound has been shown to induce specific gene expression changes associated with liver damage. In studies using CAR (constitutive androstane receptor) null mice, this compound treatment led to alterations in genes such as Cyp2b10 and Gadd45β, which are involved in cellular stress responses and metabolic regulation .

Table 3: Gene Expression Alterations Induced by this compound

| Gene | Expression Change |

|---|---|

| Cyp2b10 | Upregulated |

| Gadd45β | Upregulated |

| Mdm2 | Unaffected |

Case Studies

In a recent case study involving the combined application of tacrolimus with this compound, researchers explored the synergistic effects on fungal growth inhibition. The study highlighted that the combination could enhance antifungal efficacy while potentially reducing the required doses of each compound .

Eigenschaften

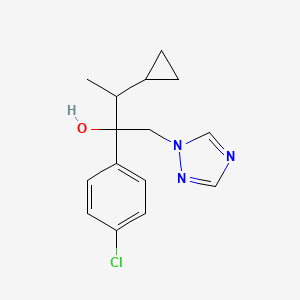

IUPAC Name |

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032601 | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>250 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.59X10-7 mm Hg at 25 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from hexane/CH2Cl2, Colorless solid | |

CAS No. |

94361-06-5 | |

| Record name | Cyproconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.2-106.9 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cyproconazole?

A1: this compound inhibits the enzyme eburicol 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. [] This pathway is responsible for producing ergosterol, a crucial component of fungal cell membranes. By inhibiting CYP51, this compound disrupts ergosterol production, ultimately leading to fungal cell death.

Q2: What are the structural characteristics of this compound?

A2: this compound has four stereoisomers due to its two chiral centers. [, ] The absolute configurations of these isomers were identified as (2R, 3R)-(+)-, (2R, 3S)-(+)-, (2S, 3S)-(-)-, and (2S, 3R)-(-)-Cyproconazole through vibrational circular dichroism (VCD) spectroscopy. []

Q3: How does the chirality of this compound affect its fungicidal activity?

A3: The four stereoisomers of this compound exhibit stereoselective fungicidal activity against Fusarium graminearum Schw and Magnaporthe oryzae. [] This means that the different isomers have different levels of effectiveness against these fungi. The order of fungicidal activity was determined to be (2S, 3S)-(-)-stereoisomer > the stereoisomer mixture > (2S, 3R)-(-)-stereoisomer > (2R, 3R)-(+)-stereoisomer > (2R, 3S)-(+)-stereoisomer. []

Q4: Is this compound compatible with plant growth-promoting microorganisms?

A4: Research shows varying compatibility depending on the microorganism. While this compound was found compatible with Bacillus subtilis, it negatively impacted the growth of Bradyrhizobium japonicum and Streptomyces seoulensis. [] This suggests a need to carefully consider the co-application of this compound with beneficial microbes in agricultural practices.

Q5: How stable is this compound in different environmental matrices?

A5: this compound demonstrates varying stability depending on the matrix. In soil, its half-life ranges from 18.1 to 34.5 days, while in wheat plants it is significantly shorter, ranging from 3.0 to 5.5 days. [] In cucumber, the half-life was observed to be 3.5-4.0 days. [] These findings suggest that this compound persists longer in soil than in plant tissues.

Q6: What factors influence the dissipation of this compound residues in the environment?

A6: The presence of turfgrass significantly influences this compound dissipation. The amount of this compound detected in soil under a full stand of turf was significantly lower compared to bare soil at different time points. [] The study suggests that even one-third of a full stand of turfgrass can greatly decrease the half-life of this compound. []

Q7: Does this compound exposure induce cross-resistance to other azole fungicides?

A8: Yes, studies on Zymoseptoria tritici indicate that this compound resistance can lead to cross-resistance with other azole fungicides. Strong cross-resistance was observed with propiconazole, while weak cross-resistance was found with tebuconazole and prothioconazole. [] This cross-resistance poses a challenge for managing fungal diseases in agricultural settings, emphasizing the need for alternative control strategies.

Q8: What are the known toxicological effects of this compound in mammals?

A9: Studies in mice revealed that this compound causes liver hypertrophy, increased cell proliferation, single-cell necrosis, fat vacuolation, and decreased plasma cholesterol. [] These effects are dose-dependent and mediated by the constitutive androstane receptor (CAR). []

Q9: Are the liver tumor-inducing effects of this compound in mice relevant to humans?

A10: While this compound induces liver tumors in mice, research suggests this effect is not relevant to humans. [] This conclusion is based on the established mode of action involving CAR, a receptor that differs significantly in its function between rodents and humans. []

Q10: What analytical techniques are commonly used for this compound detection and quantification?

A11: Several analytical methods are employed, including: * Gas chromatography with nitrogen-phosphorus detector (GC-NPD) for residue analysis in wheat, soil, and cucumber. [, , ] * Liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS) for residue analysis in cucumber, soil, and Sichuan pepper. [, ] * Chiral liquid chromatography-tandem mass spectrometry for separating and quantifying this compound stereoisomers in soil and cucumber. []

Q11: What is the environmental fate of this compound?

A12: this compound applied to turfgrass exhibits reduced mobility and faster degradation compared to bare soil applications. [] This suggests that the presence of vegetation can mitigate its potential leaching into groundwater.

Q12: Can Trichoderma species contribute to the bioremediation of this compound?

A13: Certain Trichoderma species isolated from wild plants demonstrated the ability to remove this compound from liquid media, with varying removal efficiencies. [] This finding highlights the potential of using specific fungal strains for bioremediation of this compound-contaminated environments.

Q13: What is the role of computational chemistry in understanding this compound's activity?

A14: Molecular docking studies provided insights into the binding interactions of this compound enantiomers with chiral stationary phases during chromatographic separation. [] These simulations aid in understanding the stereospecific recognition mechanisms involved in analyzing this compound enantiomers.

Q14: What are the alternative approaches for controlling plant diseases caused by fungi susceptible to this compound?

A15: Alternatives include: * Biological control agents like Bacillus subtilis and Trichoderma species. [, , ] * Integrated Pest Management (IPM) strategies combining chemical and biological control methods. [, ] * The use of other classes of fungicides with different modes of action, such as strobilurins, to delay resistance development. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.